molecular formula C16H17NO4S2 B2455016 N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1207007-28-0

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2455016
CAS No.: 1207007-28-0
M. Wt: 351.44
InChI Key: CKKGDVLUSATIAD-UHFFFAOYSA-N
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Description

The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, but the specific reactions would depend on the other functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Applications

Studies have shown that sulfonamide derivatives, including compounds structurally related to N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, exhibit significant enzyme inhibitory activities. These compounds have been tested against enzymes like α-glucosidase and acetylcholinesterase, showing substantial inhibitory effects. This enzyme inhibition potential suggests applications in treating diseases like diabetes and Alzheimer's, given the role of these enzymes in disease pathology (Abbasi et al., 2019).

Antimicrobial and Anticancer Properties

Several studies have synthesized and evaluated sulfonamide compounds for their antimicrobial and anticancer properties. These compounds have shown promising results against various bacterial and fungal strains, as well as cancer cell lines, highlighting their potential as therapeutic agents. For instance, derivatives have demonstrated potent activities, suggesting their applicability in developing new antibacterial and anticancer drugs (Ghorab et al., 2014).

Environmental Remediation

Research into the environmental fate of sulfonamide antibiotics has uncovered microbial strategies for the degradation of these compounds, including pathways initiated by ipso-hydroxylation leading to the fragmentation of the parent compound. This suggests the potential of sulfonamide derivatives in environmental remediation, particularly in addressing antibiotic resistance propagation (Ricken et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some thiophene derivatives are known to have pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives continue to be an area of interest for scientists due to their wide range of properties and applications . Future research may focus on developing new synthesis methods or exploring new applications for these compounds.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c18-23(19,12-3-4-13-14(10-12)21-8-7-20-13)17-11-16(5-6-16)15-2-1-9-22-15/h1-4,9-10,17H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKGDVLUSATIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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